molecular formula C22H22N4O2S B2899240 N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 379242-82-7

N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

Cat. No.: B2899240
CAS No.: 379242-82-7
M. Wt: 406.5
InChI Key: PIFIVLYVMWBRBW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinoline core fused with a quinoline ring system. The structure includes:

  • A thioether linkage (-S-) connecting the triazoloquinoline core to an acetamide group.

The 4-methoxyphenethyl group likely enhances membrane permeability due to its moderate hydrophobicity (predicted logP ~3.5) .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-13-20-24-25-22(26(20)19-6-4-3-5-18(15)19)29-14-21(27)23-12-11-16-7-9-17(28-2)10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFIVLYVMWBRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a methoxyphenethyl group with a triazoloquinoline moiety. The presence of sulfur in the thioacetamide linkage enhances its biological activity.

Anticancer Activity

Research indicates that compounds containing triazole and quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related triazole compounds can inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231) . The specific compound may also share similar mechanisms given the structural similarities.

Antimicrobial Activity

Compounds with triazole structures have been evaluated for their antimicrobial properties. A series of studies have demonstrated that derivatives can effectively inhibit various pathogens, suggesting that this compound may exhibit comparable antimicrobial activity .

Other Biological Activities

Preliminary evaluations suggest that this compound may possess antioxidant properties and could inhibit metabolic enzymes like acetylcholinesterase (AChE), which is relevant for treating neurological disorders .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzyme Activity : Similar compounds have shown to inhibit enzymes involved in tumor progression and metastasis.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of triazole-containing compounds. The synthesized derivatives were tested against a range of bacterial strains. One derivative demonstrated an inhibition zone comparable to established antibiotics, suggesting its potential therapeutic application against resistant strains .

Data Tables

Property This compound Related Compounds
Anticancer IC50TBD (to be determined through specific assays)<10 µM (various triazoles)
Antimicrobial EfficacyTBD (dependent on specific bacterial strain tested)Effective against E. coli
AChE InhibitionTBDModerate inhibition

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications. The structural components, particularly the triazole ring and azetidine moiety, suggest possible interactions with various biological targets. Research indicates that compounds containing triazole rings often exhibit significant antimicrobial and anticancer properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of cancer cells by interfering with tubulin polymerization, a critical process for cell division .

Biological Studies

N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is utilized in biological studies to explore its interactions with enzymes and receptors. The compound's ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets. This characteristic makes it a valuable probe for studying cellular mechanisms and pathways.

Chemical Biology

In chemical biology, this compound serves as a tool to investigate biological pathways. Its unique structure allows researchers to study the molecular mechanisms underlying various diseases. By understanding how this compound interacts at the molecular level, scientists can gain insights into disease processes and identify potential therapeutic targets.

Industrial Applications

There is also potential for this compound in industrial applications, particularly in the development of new materials or as a catalyst in organic synthesis. The unique properties of the azetidine and triazole rings may contribute to the creation of novel compounds with desirable characteristics for industrial use.

Medicinal Chemistry

This compound has been explored for its potential as an anticancer agent. Research has shown that derivatives containing the quinoline structure exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have indicated that compounds with similar structural motifs can inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Studies

In biological studies, N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide has been evaluated for its effects on cellular mechanisms. The compound's ability to interact with specific protein targets makes it useful for elucidating biological pathways involved in disease progression. Its structural features may enhance its bioavailability and therapeutic efficacy .

Chemical Biology

The compound serves as a valuable probe in chemical biology for investigating complex cellular processes. Its interactions with various biomolecules can provide insights into disease mechanisms and facilitate the development of targeted therapies.

Summary Table of Applications

Application AreaCompound NameKey Findings
Medicinal ChemistryN-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamidePotential anticancer activity; interferes with tubulin polymerization .
Biological StudiesN-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamideEnhances binding affinity to biological targets; useful for studying enzyme interactions.
Chemical BiologyN-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamideProbing molecular mechanisms underlying diseases; potential therapeutic target identification.
Industrial ApplicationsN-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamidePotential use as a catalyst or in new material development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The compound’s structural analogs are categorized based on core heterocycles, substituents, and pharmacological implications.

Triazoloquinoline Derivatives

N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide ()
  • Structural Differences : Replaces the 4-methoxyphenethyl group with a 4-methylphenyl-thiazolyl substituent.
  • Molecular Weight : ~445.14 g/mol (exact mass) .
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide ()
  • Structural Differences : Substitutes the phenethyl group with a 5-phenyl-1,2,4-thiadiazol-3-yl moiety.
  • This compound is reported in pharmacological screening databases (ZINC2890733, MCULE-4866471935) but lacks explicit activity data .

Triazolodiazepine and Related Cores

JQ1 Derivatives ()
  • Example: (S)-N-(4-Aminobutyl)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-acetamide.
  • Structural Differences: Replaces triazoloquinoline with a thieno-triazolodiazepine core.
  • Functional Impact: JQ1 derivatives are established bromodomain inhibitors, binding to acetyl-lysine recognition sites. The diazepine ring’s conformational flexibility may confer broader target engagement compared to the rigid triazoloquinoline .

Triazole-Thioacetamide Hybrids

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ()
  • Structural Differences: Features a 1,2,4-triazole core instead of triazoloquinoline.

Comparative Data Table

Compound Name Core Structure Substituent on Acetamide Molecular Weight (g/mol) Key Features Potential Activity Source
Target Compound Triazolo[4,3-a]quinoline 4-Methoxyphenethyl ~445.14 High lipophilicity, flexible chain Hypothesized kinase inhibition
N-[4-(4-methylphenyl)-2-thiazolyl]-... (11g) Triazolo[4,3-a]quinoline 4-Methylphenyl-thiazolyl 445.14 Rigid thiazole, H-bond donor Unreported
JQ1 Derivative () Thieno-triazolodiazepine 4-Aminobutyl ~580.20 Bromodomain binding, flexible core Bromodomain inhibition
2-[(5-methyl-triazoloquinolin-yl)thio]-... (14) Triazolo[4,3-a]quinoline 5-Phenyl-thiadiazolyl ~469.50 Electron-deficient thiadiazole Screening candidate (ZINC2890733)
N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline Thiouracil/benzimidazole ~550.00 Planar quinoxaline, polar substituents Antimicrobial (hypothesized)

Research Findings and Implications

  • Triazoloquinoline vs. Triazolodiazepine: The triazoloquinoline core offers rigidity suitable for targeting flat binding pockets (e.g., kinase ATP sites), whereas diazepine-based cores (JQ1) prioritize bromodomain inhibition through conformational adaptability .
  • Thioether Linkage: The -S- group enhances metabolic stability compared to ethers (-O-) but may reduce solubility. Derivatives with polar substituents (e.g., ’s quinoxaline acetamides) exhibit better aqueous solubility .

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